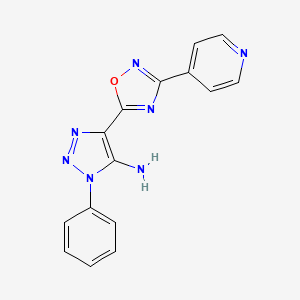

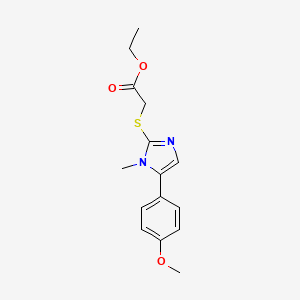

ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a compound that likely shares characteristics with other ethyl acetate derivatives, which are often synthesized for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on ethyl acetate derivatives and their biological activities.

Synthesis Analysis

The synthesis of related ethyl acetate derivatives typically involves the interaction of various starting materials under controlled conditions. For instance, ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for biological activities . Similarly, the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, a key intermediate of an antihypertensive drug, involved the identification and characterization of related impurities . These methods may provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives is often complex, with multiple functional groups that can interact with biological targets. Molecular docking studies, as performed for the synthesized thiazolyl acetates, can predict the binding modes of such compounds to specific enzymes, such as COX-1 and COX-2, which are important in inflammation and pain .

Chemical Reactions Analysis

Ethyl acetate derivatives can undergo various chemical reactions to form new compounds with different pharmacological properties. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different reagents led to the formation of several new compounds, including pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are crucial for the diversification of the chemical space and the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives, such as solubility, stability, and reactivity, are essential for their potential use as drugs. The impurity profile of such compounds can be determined using techniques like liquid chromatography-mass spectrometry, which is vital for ensuring the purity and quality of the drug substance . Additionally, the effects of these compounds on biological systems, such as their facilitation of learning and memory in mice, can be indicative of their pharmacological potential .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- The crystal structure of related compounds such as azilsartan methyl ester ethyl acetate hemisolvate has been studied, revealing insights into molecular conformations and interactions, which are vital in understanding the properties and potential applications of similar compounds like ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate (Zhengyi Li et al., 2015).

Synthesis and Structure-Property Relationships

- Research on the synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) provides valuable insights into the chemical properties and potential applications of structurally related compounds, including ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate (A. Banerjee et al., 2013).

Biochemical Research

- Studies on thromboxane synthase inhibitors involving analogues of similar imidazole-based compounds contribute to the understanding of their biochemical applications and potential as therapeutic agents (P. Manley et al., 1987).

Photo-Stability Studies

- Research on the photo-stability of similar compounds, such as KBT-3022, in aqueous solutions containing acetonitrile, provides insights into the stability and degradation pathways of related compounds like ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate, which is crucial for their storage and handling (M. Hanamori et al., 1992).

Antimicrobial and Antioxidant Applications

- Synthesis and study of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their antibacterial activity demonstrate potential applications in antimicrobial research, relevant to ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate (Khalid A. Al-badrany et al., 2019).

Molecular Docking Studies

- Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates have been synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities. Molecular docking studies predict possible binding modes on enzymes, offering insights into the biological interactions of similar compounds (M. Attimarad et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Based on its structural similarity to other compounds, it may be involved in the formation of carbon–carbon bonds via a transition metal catalyzed reaction .

Biochemical Pathways

Thiazole-containing molecules, which are structurally similar to this compound, have been reported to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Compounds with similar structures have been reported to have various biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-20-14(18)10-21-15-16-9-13(17(15)2)11-5-7-12(19-3)8-6-11/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXHRSLDMNKFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)

![Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B3003614.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3003623.png)